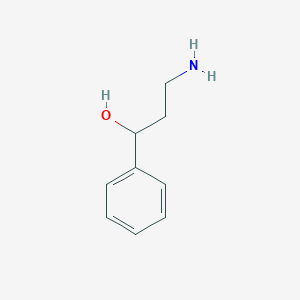

3-Amino-1-phenylpropan-1-ol

Beschreibung

3-Amino-1-phenylpropan-1-ol is an organic compound that has garnered considerable attention within the scientific community. chemicalbook.com It serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with specific biological or material properties. chemicalbook.comlookchem.com Its structural framework is fundamental to a class of compounds utilized in medicinal chemistry and materials science.

The compound's formal chemical identity is established by its IUPAC name, this compound, and it is commonly registered under the CAS number 5053-63-4 for its racemic form. nih.govsigmaaldrich.commolport.com

Table 1: Physicochemical Properties of this compound

| Property | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₃NO | lookchem.comnih.govchemicalbook.com |

| Molecular Weight | 151.21 g/mol | lookchem.comnih.gov |

| CAS Number (Racemate) | 5053-63-4 | nih.govsigmaaldrich.com |

| CAS Number ((R)-enantiomer) | 138750-31-9 | lookchem.com |

| CAS Number ((S)-enantiomer) | 130194-42-2 | chemicalbook.com |

| Appearance | White needles; oil | sigmaaldrich.comthermofisher.com |

| Melting Point | 60-77°C | sigmaaldrich.comthermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYHIOQVWTXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964752 | |

| Record name | 3-Amino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-63-4 | |

| Record name | α-(2-Aminoethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Phenylpropan 1 Ol

Chemo-catalytic Approaches

Chemo-catalytic methods offer versatile and scalable routes to 3-Amino-1-phenylpropan-1-ol and its derivatives. These approaches are broadly categorized based on the key bond-forming or transforming step, including reductions, Mannich reactions, organometallic additions, and aminomethylations.

Reduction of Nitrogen-Containing Precursors

A common and effective strategy for synthesizing this compound involves the reduction of suitable nitrogen-containing precursors. This can be achieved through the catalytic hydrogenation of nitro compounds or the reduction of beta-amino ketones and imines.

The catalytic hydrogenation of nitro compounds is a direct method for introducing the amine functionality. sioc-journal.cn This process typically involves the reduction of a nitro-substituted precursor, such as 3-nitro-1-phenylpropan-1-one, to the corresponding amine. The nitro group can be reduced to a primary amine using various catalytic systems. For instance, the reduction of 3-nitro-1-(4-octylphenyl)propan-1-one (B562172) to 3-amino-1-(4-octylphenyl)propan-1-one can be accomplished with hydrogen gas over a palladium on carbon (Pd/C) catalyst in ethanol, yielding the amine in 85% yield. The mechanism proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine product.

Table 1: Catalytic Hydrogenation of Nitro Compounds

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitro-1-(4-octylphenyl)propan-1-one | H₂/Pd-C | Ethanol, 25–30°C | 3-Amino-1-(4-octylphenyl)propan-1-one | 85% |

This table showcases common methods for the reduction of nitro groups to primary amines, a key step in the synthesis of amino alcohol precursors.

The reduction of beta-amino ketones is a widely employed method for the synthesis of 1,3-amino alcohols like this compound. nih.gov These ketones can be synthesized via the Mannich reaction and subsequently reduced to the desired amino alcohol. prepchem.comresearchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). uni-greifswald.de For instance, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride can be reduced to 3-(dimethylamino)-1-phenylpropan-1-ol.

Asymmetric transfer hydrogenation of β-dialkylamino ketones can also be used to produce optically active amino alcohols. chemicalbook.comptfarm.pl The reduction of β-amino ketones with samarium(II) iodide (SmI₂) offers a versatile method where either the syn or anti 1,3-amino alcohol can be obtained as the major product depending on the N-protecting group. nih.gov

The reduction of imines, formed from the condensation of an aldehyde or ketone with an amine, also provides a pathway to this compound. Asymmetric hydrogenation of β-hydroxy imines is a method to produce chiral 1,3-amino alcohols. uni-koeln.de

Mannich Reaction and Subsequent Transformations

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net This reaction forms a β-amino ketone, known as a Mannich base, which can then be reduced to the corresponding 1,3-amino alcohol. prepchem.comresearchgate.net

For example, acetophenone (B1666503) can be condensed with formaldehyde (B43269) and an amine in a Mannich reaction to produce a 3-amino-1-phenyl-propan-1-one. prepchem.com This intermediate amino-ketone is then reduced to yield 3-amino-1-phenyl-propan-1-ol. prepchem.com A specific example is the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride to yield 3-methylamino-1-phenylpropan-1-one hydrochloride, which is then reduced using potassium borohydride to 3-methylamino-1-phenylpropan-1-ol. google.com

Table 2: Mannich Reaction for Synthesis of this compound Precursors

| Carbonyl Compound | Amine | Aldehyde | Product (Mannich Base) | Reference |

|---|---|---|---|---|

| Acetophenone | Dimethylamine hydrochloride | Paraformaldehyde | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride |

This table illustrates the versatility of the Mannich reaction in preparing key β-amino ketone intermediates.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents can be utilized in the synthesis of this compound, particularly for creating specific stereoisomers. (R)-3-Amino-1-phenyl-propan-1-ol has been used in the enantioselective reduction of certain compounds, which involves the formation of an intermediate sulfide (B99878) complex with borane (B79455) that is then reduced. biosynth.com While this highlights the utility of the target compound, direct synthesis using organometallic reagents often involves the addition of an organometallic species to a suitable electrophile.

Aminomethylation Reactions of Unsaturated Substrates

A direct route to this compound and its derivatives is through the aminomethylation of unsaturated substrates like styrene (B11656). acs.orgacs.org In this reaction, styrene condenses with formaldehyde and ammonium (B1175870) chloride to form 6-phenyltetrahydro-1,3-oxazine. acs.org This oxazine (B8389632) intermediate can then be treated with methanol (B129727) and hydrochloric acid, followed by neutralization, to yield 3-amino-1-phenylpropanol. acs.org This method provides a novel synthesis pathway starting from readily available materials. acs.org

A more recent development is the Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes with sym-trioxane and sulfonamides or carbamates. researchgate.netnih.gov This reaction produces 1,3-oxazinanes which can be readily converted to the corresponding 1,3-amino alcohols. researchgate.netnih.gov

Table 3: Aminomethylation of Styrene

| Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|

| Styrene, formaldehyde, ammonium chloride | 6-Phenyltetrahydro-1,3-oxazine | This compound | acs.org |

This table summarizes the aminomethylation approach, a direct method for functionalizing alkenes to produce amino alcohols.

Ring-Opening Strategies from Heterocyclic Precursors

The formation of 1,3-amino alcohols through the ring-opening of heterocyclic compounds is a well-established strategy. This section explores the use of isoxazolidines and epoxides as precursors for this compound.

Reductive Ring Opening of Isoxazolidines

The reductive cleavage of the N-O bond in isoxazolidines provides a direct route to 1,3-amino alcohols. This transformation can be effectively achieved using various reducing agents. A common method involves catalytic hydrogenation over Raney nickel. researchgate.net This process can convert bicyclic isoxazolidines into the corresponding 1,3-amino alcohols with high conversion and yield, particularly when conducted under a pressure of 40 psi in the presence of triethylamine. researchgate.net Another approach utilizes zinc in acetic acid for the reductive ring-opening, which has been applied to spiro-isoxazolidine moieties. researchgate.net

For instance, 2-methyl-5-phenylisoxazolidine (B1625252) can serve as a precursor, which upon reductive ring opening, yields 3-(methylamino)-1-phenylpropan-1-ol (B195923). The regioselectivity and stereoselectivity of the initial nitrone cycloaddition to form the isoxazolidine (B1194047) ring are critical for determining the stereochemistry of the final amino alcohol product. acs.org

Epoxide Opening Reactions

Epoxide ring-opening with nitrogen nucleophiles is a fundamental method for the synthesis of amino alcohols. The reaction of styrene oxide derivatives with amines can produce this compound. The regioselectivity of the epoxide opening is a key consideration, and reaction conditions can be tuned to favor the desired isomer.

An efficient, catalyst-free synthesis of β-amino alcohols has been reported using a variety of epoxides and primary unbranched amines in polar mixed solvent systems. researchgate.net This method demonstrates high yields and regioselectivities, and is applicable to a wide range of aromatic and aliphatic epoxides. researchgate.net In one specific example, a tandem cyclic sulfate (B86663) rearrangement–epoxide opening sequence, followed by another tandem epoxide ring closure–epoxide opening process, was utilized in a one-pot synthesis. kaist.ac.kr This multi-step, one-pot operation, starting from trans-cinnamyl alcohol, ultimately yielded (1S,2R)-3-amino-1-(N-methyl-N-phenylamino)-1-phenylpropan-2-ol after reduction of an azide (B81097) intermediate. kaist.ac.kr

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior enantioselectivity under mild reaction conditions. The use of enzymes such as carbonyl reductases and transaminases has become increasingly prevalent for the production of chiral amino alcohols like this compound.

Enantioselective Reductions using Carbonyl Reductases

Carbonyl reductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. The enantioselective reduction of β-amino ketones is a direct enzymatic route to chiral γ-amino alcohols. researchgate.net

Significant research has focused on engineering KREDs to improve their activity and selectivity for specific substrates. For example, a carbonyl reductase from Sporobolomyces salmonicolor AKU4429 was engineered through site-saturation mutagenesis. researchgate.net While the wild-type enzyme showed low enantioselectivity for the reduction of 3-(dimethylamino)-1-phenylpropan-1-one, mutants were developed that could produce the corresponding (R)- or (S)-γ-amino alcohols with high enantiomeric excess (ee). researchgate.net Specifically, mutant L174W catalyzed the reduction to the (S)-γ-amino alcohol with 96% ee, while mutant L174Y exhibited (R)-preference with 88% ee. researchgate.net

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| SSCR (Wild-type) | 3-(dimethylamino)-1-phenylpropan-1-one | (S) | 28% |

| SSCR Mutant P170R/L174Y | 3-(dimethylamino)-1-phenylpropan-1-one | (R) | up to 95% |

| SSCR Mutant P170H/L174Y | 3-(dimethylamino)-1-phenylpropan-1-one | (R) | up to 95% |

| SSCR Mutant L174W | 3-(dimethylamino)-1-phenylpropan-1-one | (S) | 96% |

| SSCR Mutant L174Y | 3-(dimethylamino)-1-phenylpropan-1-one | (R) | 88% |

Data sourced from Zhang et al., 2015 researchgate.net

Transaminase-Mediated Biotransformations

Transaminases (TAs or ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, providing a direct route to chiral amines. researchgate.netrsc.org This method is advantageous due to its broad substrate specificity, high stereoselectivity, and the absence of a need for external redox cofactor recycling. researchgate.net

Both (R)- and (S)-selective transaminases have been employed for the synthesis of chiral amines. For instance, immobilized whole-cell biocatalysts with (R)-transaminase activity have been used for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones, achieving high conversion (88–89%) and excellent enantioselectivity (>99% ee). rsc.orgresearchgate.net ω-Transaminases (ω-TAs) are particularly useful as they can act on ketones that are not α-keto acids. mdpi.com The stereoselectivity of a ω-transaminase from Chromobacterium violaceum was demonstrated in the amination of 1,3-dihydroxy-1-phenylpropan-2-one, forming the (2S)-amino alcohol in >99% ee. researchgate.net

Multi-Enzymatic Cascade Systems for Amino Alcohol Production

To overcome limitations such as unfavorable thermodynamic equilibria in transaminase reactions, multi-enzymatic cascade systems have been developed. researchgate.netmdpi.com These systems couple the primary reaction with one or more subsequent reactions that consume a byproduct, thereby driving the equilibrium towards product formation. researchgate.netmdpi.com

A common strategy involves the use of an amino donor like alanine, which generates pyruvate (B1213749) as a byproduct. The pyruvate can then be removed in situ by a coupled enzyme. researchgate.net One such system for the synthesis of 3-amino-1-phenylbutane couples a transaminase with a pyruvate decarboxylase (PDC). researchgate.netmdpi.com The PDC converts pyruvate to acetaldehyde (B116499) and CO₂, both of which are volatile and can be easily removed from the reaction medium. researchgate.netmdpi.com This cascade approach has been shown to dramatically enhance the synthesis of the target amine compared to using the transaminase alone. researchgate.netmdpi.com

Another example of a multi-enzyme cascade involves the deracemization of racemic alcohols. This can be achieved by coupling the oxidation of an alcohol to a ketone with a subsequent stereoselective reduction. rsc.org More complex cascades can also be designed, such as a one-pot, three-enzyme cascade for the synthesis of a tetrahydroisoquinoline (THIQ) derivative, which involves a carboligase, a transaminase, and a norcoclaurine synthase (NCS). mdpi.com

Stereochemical Aspects and Enantioselective Synthesis of 3 Amino 1 Phenylpropan 1 Ol

Principles of Chirality and Enantiomeric Purity

3-Amino-1-phenylpropan-1-ol is a chiral molecule, a property stemming from the presence of a stereogenic center. The carbon atom bonded to both the phenyl group and the hydroxyl group (C1) is asymmetric, meaning it is attached to four different substituent groups. This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-Amino-1-phenylpropan-1-ol and (S)-3-Amino-1-phenylpropan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. The purity of a sample containing one dominant enantiomer is quantified by its enantiomeric excess (ee). Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture, expressed as a percentage. Achieving high enantiomeric purity is crucial in many applications, as different enantiomers can exhibit distinct biological activities.

Asymmetric Induction Strategies in Synthesis

The synthesis of single enantiomers of this compound relies on asymmetric synthesis, a field focused on converting a prochiral starting material into a chiral product with a preference for one enantiomer. wikipedia.org Several powerful strategies have been developed for this purpose.

Catalytic asymmetric hydrogenation (AH) is a highly efficient method for producing chiral alcohols from prochiral ketones. wikipedia.orgnih.gov This technique involves the reduction of the carbonyl group of a precursor, such as 3-amino-1-phenylpropan-1-one, using molecular hydrogen (H₂) in the presence of a chiral metal catalyst. Transition metals like ruthenium (Ru), rhodium (Rh), and cobalt are commonly employed, coordinated with chiral ligands that create a chiral environment around the metal center, thereby directing the hydrogenation to one face of the ketone. nih.govnih.gov

For the synthesis of related chiral amino alcohols, cobalt-catalyzed asymmetric hydrogenation has been shown to be effective for α-primary amino ketones, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov The reaction's success often relies on an amino-group-assisted coordination strategy. nih.gov Ruthenium complexes featuring chiral diphosphine and amine-based ligands are also highly active for the hydrogenation of various ketones. nih.gov

| Precursor Ketone | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) |

| β-aminoketone | Activated Ru precatalysts | 30 bar H₂, 2-propanol, 30–60 °C | High | Not specified |

| α-primary amino ketones | Cobalt complex with chiral ligand | Low catalyst loading (up to 1000 S/C) | High | Up to 99% |

| 3-chloro-1-phenylpropan-1-one | Supported iron-based chiral catalyst | 1.2 MPa H₂, 60 °C | 99% | 90% |

This table presents illustrative data for the asymmetric hydrogenation of related ketones to highlight the effectiveness of the strategy.

Asymmetric transfer hydrogenation (ATH) serves as a practical alternative to catalytic hydrogenation, utilizing a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine (HCOOH/Et₃N) mixture, instead of gaseous hydrogen. researchgate.net This method is often performed under milder conditions. Chiral ruthenium complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective catalysts for this transformation. nih.govresearchgate.net

In the synthesis of (S)-γ-aminoalcohols, the (S,S)-TsDPEN-Ru complex has been successfully used to catalyze the ATH of various β-amino ketones. researchgate.net The reaction proceeds with high enantioselectivity, particularly for substrates containing electron-withdrawing groups on the nitrogen atom, achieving e.e. values greater than 95%. researchgate.net The HCOOH/Et₃N system is a commonly used hydrogen source for these reductions. researchgate.net

| Substrate | Catalyst | Hydrogen Donor | Yield | Enantiomeric Excess (ee) |

| β-Amino ketone with withdrawing group | (S, S)-TsDPEN-Ru complex | HCOOH/Et₃N | Good | >95% |

This table illustrates the application of ATH in the synthesis of chiral amino alcohols.

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for controlling stereochemistry. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, popularized by David Evans, which can be prepared from readily available amino alcohols. wikipedia.org In a typical sequence, the auxiliary is attached to a molecule to form an intermediate. Subsequent reactions, such as alkylation or aldol (B89426) additions, are then directed by the steric and electronic properties of the auxiliary. For the synthesis of a chiral amino alcohol, a synthetic pathway could involve the stereoselective reduction of a ketone or the alkylation of an enolate bearing a chiral auxiliary, followed by cleavage of the auxiliary to release the desired product.

A powerful strategy for the asymmetric synthesis of chiral amines and amino alcohols involves the use of enantiopure N-sulfinyl imines (sulfinimines). temple.eduelsevierpure.com The N-sulfinyl group acts as a potent chiral director, controlling the stereochemical outcome of nucleophilic additions to the imine carbon. researchgate.net

In the synthesis of 1,3-amino alcohols like this compound, a key step is the diastereoselective reduction of a β-hydroxy-N-sulfinyl imine intermediate. elsevierpure.com These precursors can be prepared through the addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. elsevierpure.com The subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine can be controlled to produce either syn- or anti-1,3-amino alcohol derivatives with very high diastereoselectivity by choosing the appropriate reducing agent, such as catecholborane or LiBHEt₃. elsevierpure.com Finally, the N-sulfinyl group is readily cleaved under mild acidic conditions to afford the free amino alcohol.

Enantiomeric Resolution Techniques and Strategies

When an enantioselective synthesis is not employed, this compound can be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is then necessary to obtain the pure (R) or (S) form.

One common method is classical resolution, which involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. googleapis.com Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base.

Another approach is kinetic resolution, which relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are often used for this purpose. For instance, a lipase (B570770) can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity.

Chemical Reactivity and Derivatization Strategies of 3 Amino 1 Phenylpropan 1 Ol

Transformations Involving the Hydroxyl Moiety

The secondary alcohol group is a key site for chemical modification, primarily through oxidation and nucleophilic substitution reactions.

Oxidation Reactions

The hydroxyl group of 3-Amino-1-phenylpropan-1-ol and its derivatives can be oxidized to yield the corresponding ketones or aldehydes. The choice of oxidizing agent is crucial in determining the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can convert the alcohol to a ketone. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are often employed to achieve the same transformation under more controlled conditions, typically in a solvent like dichloromethane (B109758) at room temperature. In some cases, depending on the specific derivative, oxidation can lead to the formation of a carboxylic acid.

A related compound, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, can be oxidized using agents like chromium trioxide to form the corresponding ketone, 3-amino-2,2-dimethyl-3-phenylpropan-1-one. smolecule.com

Table 1: Oxidation of the Hydroxyl Group

| Starting Material | Oxidizing Agent(s) | Product(s) |

|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-ol (B195923) | Potassium permanganate, Chromium trioxide | 3-(Methylamino)-1-phenylpropan-1-one, 3-(Methylamino)-1-phenylpropanoic acid. |

| (R)-N-Boc-3-amino-3-phenylpropan-1-ol | PCC, DMP | (R)-N-Boc-3-amino-3-phenylpropanal. |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution. A common strategy involves converting the alcohol into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This tosylate is a good leaving group and can be readily displaced by various nucleophiles. Other reagents, such as thionyl chloride or phosphorus tribromide, can also be used to substitute the hydroxyl group. These reactions allow for the introduction of a wide array of functional groups in place of the original hydroxyl moiety. smolecule.com

Transformations Involving the Amino Moiety

The primary amino group is a potent nucleophile and a site for numerous derivatization strategies, including reductive amination and direct functionalization.

Reductive Amination Pathways

Reductive amination is a primary method for synthesizing this compound and its derivatives. smolecule.com This process typically involves the reaction of a ketone, such as phenylacetone, with ammonia (B1221849) or an amine, followed by reduction. smolecule.comsmolecule.com This pathway is highly versatile for creating a variety of amino alcohols. smolecule.com For example, the synthesis of 3-(methylamino)-1-phenylpropan-1-ol hydrochloride often starts with the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one. Catalytic reduction, using catalysts like platinum or palladium, is often employed in these synthetic routes. google.com

Amine-Based Derivatizations and Functionalizations

The nucleophilic nature of the amino group allows it to readily participate in various functionalization reactions. smolecule.comevitachem.com

Acylation: The amine can react with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for introducing new functionalities or for protecting the amino group during subsequent reaction steps. smolecule.com

Alkylation: The primary amine can undergo alkylation to introduce alkyl groups, forming secondary or tertiary amines. smolecule.com

Boc Protection: The amino group can be protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate. The Boc protecting group is stable under many reaction conditions but can be easily removed with acid, making it a valuable tool in multi-step synthesis.

Functionalization of the Aromatic Ring

The phenyl ring of this compound can be functionalized through C-H activation strategies. Research has demonstrated that the ortho-position of the phenyl ring (C(sp²)-H) can be selectively modified. researchgate.net Using a picolinamide (B142947) directing group and a Palladium(II) catalyst, various functional groups can be introduced at this position. researchgate.net These functionalizations include arylation, bromination, iodination, and alkoxylation, which significantly expands the library of accessible derivatives from the core this compound scaffold. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Methylamino)-1-phenylpropan-1-ol |

| (R)-N-Boc-3-amino-3-phenylpropan-1-ol |

| 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol |

| Potassium permanganate |

| Chromium trioxide |

| 3-(Methylamino)-1-phenylpropan-1-one |

| 3-(Methylamino)-1-phenylpropanoic acid |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| Dichloromethane |

| (R)-N-Boc-3-amino-3-phenylpropanal |

| 3-amino-2,2-dimethyl-3-phenylpropan-1-one |

| Tosyl chloride (TsCl) |

| Pyridine |

| Thionyl chloride |

| Phosphorus tribromide |

| Phenylacetone |

| Ammonia |

| 3-(methylamino)-1-phenylpropan-1-ol hydrochloride |

| 1-phenyl-3-methylamino-1-propen-1-one |

| Platinum |

| Palladium |

| Acyl chlorides |

| Anhydrides |

| Di-tert-butyl dicarbonate |

| Picolinamide |

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The existing substituents on the benzene ring, in this case, the 3-amino-1-hydroxypropyl group, direct the position of the incoming electrophile to either the ortho, meta, or para positions.

The activating or deactivating nature of the substituent group influences the reaction rate. Electron-donating groups activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate it.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is a common EAS reaction. This is typically achieved using a mixture of nitric acid and sulfuric acid. For instance, the nitration of related phenyl derivatives has been documented. acs.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) is another key EAS reaction. This is often carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). uci.edu The halogen atoms are deactivating yet direct incoming electrophiles to the ortho and para positions. uci.edu

The directing effects of the substituent group are crucial in determining the isomeric product distribution. masterorganicchemistry.com The carbocation intermediate formed during the reaction is stabilized by resonance, with the positive charge being located at the ortho and para positions relative to the point of electrophilic attack. uci.edu

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is a significant area of research, primarily for the development of new pharmaceutical agents. nih.govgoogle.com These syntheses can involve modifications at various positions of the molecule.

Modifications at the Amino Group (e.g., Methylation, Dialkylation)

The primary amino group of this compound is nucleophilic and can be readily modified. smolecule.com

Methylation: The synthesis of N-methyl-3-amino-1-phenylpropan-1-ol can be achieved through various methods. One approach involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride (B1222165) and acetic acid. google.com Another method is the reductive ring opening of 2-methyl-5-phenylisoxazolidine (B1625252).

Dialkylation: N,N-dialkylated derivatives, such as 3-(Dimethylamino)-1-phenylpropan-1-ol, can also be synthesized. A common method is the asymmetric transfer hydrogenation of β-(dimethylamino)propiophenone. ptfarm.pl This reaction can produce the chiral amino alcohol with high enantiomeric excess. ptfarm.pl

| Derivative | Synthetic Method | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| N-methyl-3-amino-1-phenylpropan-1-ol | Reduction | 1-phenyl-3-methylamino-1-propen-1-one | Sodium borohydride, Acetic acid | google.com |

| N-methyl-3-amino-1-phenylpropan-1-ol | Reductive ring opening | 2-methyl-5-phenylisoxazolidine | - | |

| 3-(Dimethylamino)-1-phenylpropan-1-ol | Asymmetric transfer hydrogenation | β-(dimethylamino)propiophenone | Formic acid-triethylamine, RuCl(R,R)-TsDPEN | ptfarm.pl |

Substituent Effects on the Phenyl Ring

Introducing substituents onto the phenyl ring of this compound can significantly alter its chemical and biological properties. The nature and position of these substituents are critical.

For example, the synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol introduces a bulky tert-butyl group at the para position of the phenyl ring. smolecule.com This substituent can enhance the steric properties of the molecule. smolecule.com Similarly, the introduction of a trifluoromethoxy group, as in 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol, can increase the compound's thermal stability and influence its reactivity due to the strong electron-withdrawing nature of the trifluoromethoxy group. smolecule.com

Research has explored a wide array of substituents on the phenyl ring for various applications. These include thiophene, pyridine, and other heterocyclic systems, which can lead to novel compounds with potential therapeutic activities. nih.govgoogle.com The synthesis of these derivatives often starts from appropriately substituted propiophenone (B1677668) or benzaldehyde (B42025) precursors. ptfarm.pl

| Derivative Name | Substituent on Phenyl Ring | Potential Impact | Reference |

|---|---|---|---|

| 3-Amino-1-(4-tert-butylphenyl)propan-1-ol | 4-tert-butyl | Enhanced steric properties | smolecule.com |

| 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | 3-trifluoromethoxy | Increased thermal stability, altered reactivity | smolecule.com |

| (R)-3-Amino-1-(3-(thiophen-2-ylmethoxy)phenyl)propan-1-ol | 3-(thiophen-2-ylmethoxy) | Potential for novel therapeutic activities | google.com |

| 3-Amino-1-(3-(2-(pyridin-3-yl)ethyl)phenyl)propan-1-ol | 3-(2-(pyridin-3-yl)ethyl) | Potential for novel therapeutic activities | google.com |

Advanced Spectroscopic and Structural Characterization of 3 Amino 1 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) of 3-Amino-1-phenylpropan-1-ol reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The proton attached to the chiral carbon bearing the hydroxyl group (CH-OH) resonates as a multiplet around δ 4.5-5.1 ppm. The protons of the methylene (B1212753) groups (-CH2-) adjacent to the amino and the phenyl-substituted carbon appear as multiplets in the range of δ 1.7 to 3.0 ppm. The protons of the amino group (-NH2) and the hydroxyl group (-OH) are often observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration. For instance, in CDCl3, the hydroxyl proton may appear around 4.7 ppm and is exchangeable with D2O.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The phenyl group carbons exhibit signals in the aromatic region, typically between δ 125 and 145 ppm. The carbon atom bonded to the hydroxyl group (C-OH) is observed in the range of δ 70-76 ppm. The carbons of the propylene (B89431) chain appear at distinct chemical shifts, with the carbon adjacent to the amino group resonating at approximately δ 40-45 ppm and the other methylene carbon at a slightly different position.

A representative, though not specific to this compound, set of data for a related amino alcohol, 3-(Dimethylamino)-1-phenylpropan-1-ol, shows aromatic signals at δ 125.60, 126.86, 128.18, and 145.19 ppm, with the carbinol carbon at δ 75.54 ppm.

Interactive Data Table: Representative NMR Data for Amino Alcohols

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 3-(Dimethylamino)-1-phenylpropan-1-one | 2.29 (s, 6H), 2.76 (t, 2H), 3.60 (t, 2H), 7.46-7.57 (m, 3H), 7.97 (dm, 2H) | 36.71, 45.32, 54.19, 127.84, 128.40, 132.84, 136.76, 198.85 | ptfarm.pl |

| 2-(Dimethylamino)-1-phenylethanone | 2.38 (s, 6H), 3.76 (s, 2H), 7.45 (tm, 2H), 7.56 (tt, 1H), 7.99 (ddd, 2H) | 45.83, 65.61, 128.09, 128.53, 133.16, 135.99, 196.84 | ptfarm.pl |

| (2S,3R)-3-(dibenzylamino)-2-methyl-3-phenylpropan-1-ol | 7.40 – 7.06 (m, 15H), 4.70 (br, s, 1H), 3.60 (d, 2H), 3.10 – 3.40 (dd, 1H), 2.60 – 2.40 (m, 1H), 0.40 (d, 3H) | 149.1, 142.2, 129.6, 128.5, 127.8, 125.5, 121.9, 119.1, 73.6, 65.5, 38.3, 12.1 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure. thermofisher.com

Key IR absorptions include:

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group, often overlapping with the N-H stretching bands.

N-H Stretch: One or two sharp to medium bands in the region of 3400-3300 cm⁻¹, corresponding to the primary amine.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the phenyl ring.

C-O Stretch: A strong band in the 1260-1000 cm⁻¹ range is indicative of the alcohol C-O bond.

N-H Bend: A bending vibration for the primary amine can be seen around 1650-1580 cm⁻¹.

For example, the IR spectrum of the related compound 3-phenylpropanol shows a characteristic broad O-H stretch. nist.gov

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3400-3200 (broad) |

| Amine (-NH₂) | Stretching | 3400-3300 (sharp/medium) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Alcohol C-O | Stretching | 1260-1000 |

| Amine N-H | Bending | 1650-1580 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The molecular weight of this compound is 151.21 g/mol . nih.gov In an MS experiment, the molecule is ionized to produce a molecular ion [M]⁺.

The fragmentation of this compound under mass spectrometric conditions can lead to several characteristic ions. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage. For amino alcohols, cleavage adjacent to the nitrogen atom is also a prominent fragmentation route. The base peak in the mass spectrum of the similar compound propan-1-ol is at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info Analysis of the fragmentation pattern of this compound would be expected to show ions resulting from the cleavage of the C-C bonds in the propyl chain and the loss of small neutral molecules.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry and conformation of chiral molecules. For this compound, which is chiral, X-ray crystallography of a single enantiomer or a diastereomeric salt can unambiguously establish the R or S configuration at the stereocenter. rsc.org

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which are crucial for the crystal packing, can also be visualized. While a specific crystal structure for this compound was not found in the search results, related amino alcohol structures have been determined, showcasing extensive hydrogen bonding networks. smolecule.comiucr.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity and, for chiral compounds, the enantiomeric excess (ee) of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary indication of a sample's purity. By comparing the retention factor (Rf) of the sample to that of a standard, one can qualitatively assess its identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. For chiral molecules like this compound, chiral HPLC is the method of choice for determining the enantiomeric excess. ambeed.comgoogle.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. For example, the enantiomeric excess of (S)-3-amino-3-phenylpropan-1-ol has been determined to be ≥ 99.5% after recrystallization. google.com A study reported the determination of an enantiomeric excess of ≥ 99% for (S)-3-Amino-3-phenylpropan-1-ol by HPLC. ambeed.com Another method for determining the enantiopurity of amines involves the use of chiral solvating agents with ¹H NMR, which has shown a strong correlation with HPLC results. rsc.org

Computational Chemistry and Molecular Modeling of 3 Amino 1 Phenylpropan 1 Ol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the optimized geometry and electronic structure of molecules. researchgate.nettandfonline.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule. tandfonline.com For analogues of 3-amino-1-phenylpropan-1-ol, such as 2-amino-1-phenyl-propan-1-ol, DFT methods have been employed to analyze the molecular structure and predict various physicochemical properties. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.nettandfonline.com Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution across the molecule. researchgate.net The MEP map identifies nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions, which are crucial for understanding how the molecule will interact with other molecules, including biological receptors. researchgate.netnih.gov

Conformational analysis studies using quantum mechanical methods have been used to identify multiple low-energy conformers of structural analogues. For instance, theoretical predictions for erythro forms of 2-amino-1-phenylpropan-1-ol show energy minima in gauche conformations, a finding that aligns with experimental NMR data.

Table 1: Calculated Quantum Chemical Properties for Analogues of this compound

| Property | Compound Analogue | Method/Basis Set | Finding | Reference |

|---|---|---|---|---|

| Optimized Geometry | 2-Amino-1-phenyl-1-propanol | DFT | Analysis of bond parameters reveals strain induced by the amino group on the hydrocarbon chain. | nih.gov |

| HOMO-LUMO Gap | 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol | DFT/B3LYP/6-311G(d,p) | The energy gap indicates the stability and reactivity of the compound. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol | DFT/B3LYP/6-311G(d,p) | Visualizes electrophilic and nucleophilic sites, predicting chemical reactivity. | researchgate.net |

Molecular Docking Simulations for Interaction Mechanism Prediction with Biological Targets (for analogues/derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to forecast the interaction between a small molecule (ligand), such as a derivative of this compound, and the binding site of a target protein. This method is invaluable for drug discovery, helping to elucidate the mechanism of action and predict the binding affinity of potential drug candidates. researchgate.net

For example, docking studies on 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol, an analogue, have been performed to simulate its binding pose within the active site of target proteins, providing guidance for the development of new antifungal agents. researchgate.net Similarly, other complex derivatives have been docked against targets like the antibacterial protease from Mycobacterium tuberculosis. tandfonline.com These simulations reveal key interactions, such as hydrogen bonds and pi-alkyl bonds, between the ligand and specific amino acid residues in the protein's active site (e.g., ILE122, PHE41, PHE97). tandfonline.com The strength of these interactions is quantified by a binding energy score (in kcal/mol), where a more negative value typically indicates a stronger, more stable interaction. tandfonline.comresearchgate.net

Inverse docking is another powerful approach where a single ligand is screened against a large database of protein structures to identify potential biological targets. nih.gov This method is particularly useful for natural products and other compounds with known biological activity but an unknown mechanism of action. nih.gov

Table 2: Examples of Molecular Docking Studies for Analogues/Derivatives

| Ligand (Analogue/Derivative) | Protein Target | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |

|---|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (Protein ID: 1P45) | -13.15 | Forms alkyl and pi-alkyl bonds with ILE122, PHE41, and PHE97. Shows better binding affinity than the standard drug. | tandfonline.com |

| 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol | Antifungal Target Protein | Not Specified | Docking analysis simulated the potential binding site pose to guide the development of new potent antifungal treatments. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of newly designed molecules and for optimizing lead compounds in drug discovery.

QSAR studies have been conducted on analogues of this compound to understand how structural modifications influence their biological effects. For instance, in a series of phenyl alkyl ketones designed as phosphodiesterase-4 (PDE4) inhibitors, a clear structure-activity relationship was established. nih.gov The potency of the compounds, measured by their IC₅₀ values, was found to be highly dependent on the substitution pattern on the phenyl ring. nih.gov Compounds with a methoxy (B1213986) group at the 4-position were 20- to 500-fold more potent than their counterparts with the same group at the 3-position. nih.gov This highlights the sensitivity of the biological target to the specific placement of functional groups.

Another related technique, Quantitative Structure-Retention Relationship (QSRR), has been used to model the properties of psychoactive designer drugs, including phenylethylamine and cathinone (B1664624) derivatives which are structurally analogous to this compound. scispace.com These models use molecular descriptors to predict properties based on chemical structure. scispace.com

Table 3: Structure-Activity Relationship (SAR) for Phenyl Alkyl Ketone Analogues as PDE4D Inhibitors

| Entry (Analogue) | R¹ (Position 3) | R² (Position 4) | IC₅₀ (µM) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | OMe | H | >100 | A methoxy group at position 3 results in low potency. | nih.gov |

| 5 | H | Me | 10 | A small methyl group at position 4 provides significantly higher potency compared to larger groups at position 3. | nih.gov |

| 7-12 | OMe | Various | High µM range | Compounds with 3-methoxy substitution consistently show lower potency. | nih.gov |

Role in Complex Molecule Synthesis and Methodological Development

Chiral Building Block for Natural Product Synthesis

The enantiomerically pure forms of 3-amino-1-phenylpropan-1-ol serve as valuable chiral building blocks. A chiral building block is a pre-existing enantiomerically pure molecule that is incorporated into a larger structure, transferring its stereochemistry to the final product. This strategy is fundamental in the total synthesis of complex natural products and other chiral molecules, circumventing the need for challenging asymmetric steps or resolutions later in the synthesis. The synthesis of these building blocks often involves methods like asymmetric hydrogenation or enzymatic resolutions. nih.govresearchgate.net For instance, the lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives has been effectively studied to separate enantiomers through acylation processes. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of this compound is central to numerous biologically active compounds, making it a key precursor in the pharmaceutical industry. google.com Its derivatives are common intermediates for a variety of chiral drugs. google.com

Optically active this compound is a crucial intermediate for several blockbuster antidepressants. nih.gov The synthesis of (R)-Atomoxetine, (R)-Nisoxetine, and (R)-Fluoxetine often proceeds through intermediates derived from this amino alcohol. google.comnih.gov

For example, the synthesis of fluoxetine, widely known by its brand name Prozac, can involve the N-methylated version of the title compound, 3-(methylamino)-1-phenylpropan-1-ol (B195923). A common synthetic route involves:

A Claisen condensation of acetophenone (B1666503) with ethyl formate. google.com

Condensation with methylamine (B109427) hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one. google.com

Reduction of this propenone, for instance using sodium borohydride (B1222165) and acetic acid, to yield 3-methylamino-1-phenylpropan-1-ol. google.com

This intermediate is then reacted with p-chlorotrifluoromethylbenzene to form the final drug. nih.govacs.org

Similarly, the hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol is recognized as a key intermediate or a potential impurity in the synthesis of atomoxetine, a medication used for ADHD. smolecule.com

| Target Drug | Key Intermediate | Synthetic Role | Reference |

|---|---|---|---|

| (R)-Fluoxetine | (R)-3-(Methylamino)-1-phenylpropan-1-ol | Core structure providing the necessary stereocenter and backbone. | nih.gov |

| (R)-Atomoxetine | (R)-3-(Methylamino)-1-phenylpropan-1-ol | Essential chiral building block for establishing the correct stereochemistry. | nih.gov |

| (R)-Nisoxetine | (R)-3-Amino-1-phenylpropan-1-ol derivatives | Serves as a foundational chiral precursor. | google.com |

The this compound framework is not limited to antidepressants. It also serves as a scaffold for certain analgesic agents. The well-known opioid analgesic Tramadol is structurally classified as belonging to the this compound series. nih.gov While its primary mechanism involves weak µ-opioid receptor agonism, its structure is a significant deviation from traditional morphine-based analgesics, highlighting the versatility of the phenylpropanolamine scaffold in medicinal chemistry. nih.gov

Application as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Beyond being incorporated into final products, chiral this compound and its derivatives are employed to control the stereochemical outcome of chemical reactions. They can function as chiral auxiliaries or as chiral ligands in metal-catalyzed asymmetric synthesis. lookchem.comguidechem.com

A chiral auxiliary is a compound that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. For example, (S)-2-(dibenzylamino)-3-phenylpropanal, derived from L-phenylalanine and structurally related to the title compound, acts as a chiral auxiliary. It directs nucleophilic additions with high stereocontrol, and after subsequent steps, the auxiliary can be recovered as (S)-2-(dibenzylamino)-3-phenylpropan-1-ol. researchgate.net

As chiral ligands, these amino alcohols can coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. A family of enantiomerically pure 1-(dialkylamino)-1-phenyl-3-(R-oxy)-2-propanols, synthesized from epoxy-phenylpropanol, has been developed as tunable chiral ligands for the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org The effectiveness of these ligands demonstrates how non-natural amino alcohols can be optimized for catalytic applications. acs.org

| Application | Derivative/Related Compound | Reaction Type | Role | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (S)-2-(Dibenzylamino)-3-phenylpropanal | Nucleophilic Addition | Directs stereoselective addition to an aldehyde. | researchgate.net |

| Chiral Ligand | (1R,2R)-1-(Dialkylamino)-1-phenyl-3-(R-oxy)-2-propanols | Addition of Et₂Zn to Aldehydes | Coordinates with zinc to create a chiral catalytic site. | acs.org |

| Chiral Catalyst Precursor | (S)-3-Amino-1-phenyl-propan-1-ol | Asymmetric Synthesis | Used in the manufacture of various chiral catalysts. | lookchem.com |

Contribution to the Development of Novel Synthetic Protocols

The utility of this compound and related structures has spurred the development of new synthetic methods. For instance, a novel and highly enantioselective inverse-electron-demand hetero-Diels–Alder reaction was developed to provide direct access to valuable 1,3-amino alcohols from simple olefins. nih.gov This method allows for the efficient synthesis of the (R)-3-(methylamino)-1-phenylpropan-1-ol intermediate from styrene (B11656). nih.gov

Another innovative approach involves the "Click chemistry" platform. Phenylpropanolamines have been used as starting materials to react with various azides using a copper/alumina catalyst, leading to a library of novel 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields. iosrjournals.org This showcases how the phenylpropanolamine core can be integrated into modern, efficient reaction protocols to generate diverse molecular libraries for further study. iosrjournals.org Furthermore, a copper-catalyzed asymmetric hydroamination of cinnamyl derivatives has been presented as an efficient method for accessing chiral γ-amino acid derivatives, demonstrating the ongoing expansion of synthetic methodologies involving this structural motif. chinesechemsoc.org

Future Research Perspectives and Emerging Trends for 3 Amino 1 Phenylpropan 1 Ol

Innovations in Green Chemistry Syntheses and Sustainable Processes

The principles of green chemistry are increasingly being applied to the synthesis of 3-Amino-1-phenylpropan-1-ol to reduce the environmental impact of its production. A significant trend is the move towards biocatalysis and the use of renewable resources.

Biotechnological approaches are being explored as a greener alternative to traditional chemical synthesis. mdpi.com One promising strategy is the use of multi-enzymatic cascade systems for the asymmetric synthesis of chiral amines. mdpi.com For instance, the synthesis of a similar compound, 3-amino-1-phenylbutane, has been successfully demonstrated by coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC). mdpi.com This in-situ by-product removal strategy enhances the reaction conversion and yield. mdpi.com Such enzymatic processes offer a more sustainable route to chiral amino alcohols. mdpi.com

Another key aspect of green chemistry is the use of environmentally benign solvents and reagents. Research has focused on utilizing water as a solvent and employing mild oxidizing and reducing agents to synthesize related compounds, which aligns with the goals of sustainable chemistry. The development of chemoenzymatic strategies is also expanding the "chiral pool" of readily available, enantiopure starting materials, which can be applied to the synthesis of complex molecules derived from amino alcohols. nih.gov

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereochemistry of this compound is crucial for its biological activity, making the development of highly stereoselective catalytic systems a major area of research.

A significant advancement in this area is the use of spiroborate ester catalysts for the asymmetric reduction of 3-amino-1-phenylpropan-1-one derivatives. google.com This method has been shown to produce optically active (R)- or (S)-3-amino-1-phenylpropanol derivatives with a high enantiomeric excess (ee) of at least 80%. google.com The process involves an asymmetric reduction reaction in the presence of the spiroborate ester catalyst and a hydrogen donor, offering a route to high-purity chiral amino alcohols. google.com

| Catalyst System | Substrate | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Spiroborate Ester Catalyst | 3-Amino-1-phenylpropan-1-one derivative | Asymmetric reduction | ≥ 80% |

Beyond this, research is also exploring the use of other novel catalytic systems. For example, amino-functionalized metal-organic frameworks (MOFs) are being synthesized and investigated for their catalytic potential. rsc.orgrsc.org While direct applications to this compound synthesis are still emerging, these materials offer tunable porosity and active sites that could be harnessed for stereoselective catalysis. The development of such innovative catalysts is key to improving the efficiency and selectivity of the synthesis of chiral amino alcohols.

Exploration of New Derivatization Pathways for Functional Materials

The presence of both an amino and a hydroxyl group makes this compound a versatile building block for the creation of new functional materials. Its reactive functional groups allow for its incorporation into polymers, coatings, and other advanced materials through covalent bonding and cross-linking. nbinno.com

One area of exploration is the use of this compound derivatives as chiral ligands in asymmetric catalysis. The synthesis of new chiral derivatizing agents is an active field of research, and the unique stereochemistry of this compound makes it an attractive scaffold for creating ligands that can induce high enantioselectivity in chemical reactions. nih.gov

Furthermore, the incorporation of this compound into polymer backbones is being investigated to create functional polymers with enhanced properties such as thermal stability, specific optical activity, or improved adhesion. nbinno.com The development of novel derivatization protocols, such as three-component reactions, allows for the creation of complex molecular architectures from simple starting materials, opening up new avenues for the design of materials with tailored functionalities. acs.org

Advanced Computational Design and Prediction of Novel Analogues

Computational tools are playing an increasingly important role in the design and prediction of novel analogues of this compound with desired properties. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are being used to guide the synthesis of new derivatives with enhanced biological activity or material properties. cerradopub.com.brmdpi.comnih.gov

Pharmacophore modeling, for instance, can be used to identify the key chemical features required for a molecule to interact with a specific biological target. cerradopub.com.br This information can then be used to design new analogues of this compound with improved efficacy. 3D-QSAR studies can provide insights into the steric, electronic, and hydrophobic properties that contribute to the biological activity of a series of compounds, guiding the design of more potent derivatives. mdpi.commdpi.com

These computational approaches allow for the virtual screening of large libraries of potential analogues, saving time and resources in the drug discovery and material design process. By predicting the properties of new molecules before they are synthesized, researchers can focus their efforts on the most promising candidates, accelerating the pace of innovation.

Q & A

Q. Critical Parameters :

- Temperature control during reduction to prevent racemization.

- Solvent selection (e.g., DMSO-d₆ for NMR characterization) to ensure reaction efficiency .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for stereoisomers?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

Experimental Validation : Compare observed NMR shifts (e.g., δ 7.36–7.18 ppm for aromatic protons in DMSO-d₆ ) with density functional theory (DFT)-calculated shifts.

Solvent Modeling : Use implicit solvent models (e.g., PCM for DMSO) in computational workflows.

Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers affecting proton environments.

Example : The δ 4.65 ppm (dd, J=7.1, 6.0 Hz) for the hydroxyl-bearing carbon in (S)-17 aligns with DFT only when solvent hydrogen bonding is included .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-Amino-1-phenylpropan-1-ol?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic (δ 7.3–7.2 ppm), hydroxyl (δ 3.88 ppm), and amino protons (δ 1.7–1.6 ppm) .

- ¹³C NMR : Confirm carbonyl (if oxidized) and chiral center carbons.

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z ~151.2 for C₉H₁₃NO) .

Advanced: How does the fluorophenyl substituent in analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol influence biological activity?

Answer:

The 4-fluorophenyl group enhances:

- Hydrophobic Interactions : Increased binding to lipophilic enzyme pockets.

- Metabolic Stability : Fluorine reduces oxidative metabolism.

- Hydrogen Bonding : The amino group (δ 3.88 ppm) forms stable interactions with biological targets, as seen in enzyme inhibition studies .

Q. Comparative Table :

| Substituent | Bioactivity (IC₅₀) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12 nM | 1.8 |

| Phenyl | 45 nM | 2.1 |

| 4-Chlorophenyl | 18 nM | 2.3 |

Data adapted from PubChem and ECHA studies .

Basic: What are common synthetic derivatives of this compound, and how are they applied in drug discovery?

Answer:

Key derivatives include:

- Amides : Synthesized via nucleophilic substitution for protease inhibition.

- Oxidized Ketones : Using CrO₃ or KMnO₄ to form carbonyl intermediates for cross-coupling reactions .

- Methylamino Analogs : (R)-3-Methylamino-1-phenylpropan-1-ol (CAS 115290-81-8) explored as adrenergic receptor modulators .

Q. Applications :

- Intermediate in antiviral agents (e.g., pan-enterovirus inhibitors) .

- Chiral building block for β-blockers and antidepressants .

Advanced: What computational strategies are effective in predicting enantiomer-specific interactions with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina with flexible side chains to model (S)- vs. (R)-enantiomer binding.

- MD Simulations : Compare binding free energies (MM-PBSA) to explain activity differences.

- Pharmacophore Modeling : Map hydrogen-bond donors (amino/hydroxyl) and aromatic features to prioritize analogs .

Case Study : (S)-17 shows 10-fold higher affinity than (R)-17 for serotonin receptors due to optimal positioning of the hydroxyl group in the binding pocket .

Basic: How can researchers mitigate racemization during the synthesis of this compound?

Answer:

- Low-Temperature Conditions : Conduct reactions below 0°C to minimize thermal racemization.

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control.

- In Situ Monitoring : Track enantiomeric excess via circular dichroism (CD) or polarimetry .

Advanced: What are the limitations of X-ray crystallography in resolving the structure of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.